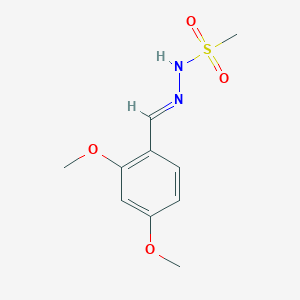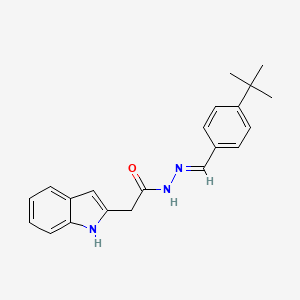
N'-(4-tert-butylbenzylidene)-2-(1H-indol-2-yl)acetohydrazide
説明
N-(4-tert-butylbenzylidene)-2-(1H-indol-2-yl)acetohydrazide, also known as BIH, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The mechanism of action of N'-(4-tert-butylbenzylidene)-2-(1H-indol-2-yl)acetohydrazide involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of diseases. N'-(4-tert-butylbenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It also inhibits the activity of cyclooxygenase-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
N'-(4-tert-butylbenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. It also inhibits the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammation. N'-(4-tert-butylbenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been found to have a neuroprotective effect by inhibiting the aggregation of beta-amyloid, which is a hallmark of Alzheimer's disease.
実験室実験の利点と制限
N'-(4-tert-butylbenzylidene)-2-(1H-indol-2-yl)acetohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and its purity can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry. However, N'-(4-tert-butylbenzylidene)-2-(1H-indol-2-yl)acetohydrazide has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous environments. It also has low bioavailability, which may limit its therapeutic efficacy in vivo.
将来の方向性
There are several future directions for the research on N'-(4-tert-butylbenzylidene)-2-(1H-indol-2-yl)acetohydrazide. One direction is to improve its bioavailability by developing prodrugs or using drug delivery systems. Another direction is to study its efficacy in vivo using animal models of various diseases. The development of N'-(4-tert-butylbenzylidene)-2-(1H-indol-2-yl)acetohydrazide analogs with improved potency and selectivity is also an area of future research. Finally, the elucidation of the molecular mechanisms underlying the therapeutic effects of N'-(4-tert-butylbenzylidene)-2-(1H-indol-2-yl)acetohydrazide is an important direction for future research.
Conclusion
In conclusion, N'-(4-tert-butylbenzylidene)-2-(1H-indol-2-yl)acetohydrazide is a compound with promising therapeutic applications in various diseases. Its synthesis method is simple, and it has been extensively studied for its scientific research application. N'-(4-tert-butylbenzylidene)-2-(1H-indol-2-yl)acetohydrazide exhibits various biochemical and physiological effects and has advantages and limitations for lab experiments. Future research on N'-(4-tert-butylbenzylidene)-2-(1H-indol-2-yl)acetohydrazide is focused on improving its bioavailability, developing analogs with improved potency and selectivity, and elucidating its mechanism of action.
科学的研究の応用
N'-(4-tert-butylbenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. N'-(4-tert-butylbenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-21(2,3)17-10-8-15(9-11-17)14-22-24-20(25)13-18-12-16-6-4-5-7-19(16)23-18/h4-12,14,23H,13H2,1-3H3,(H,24,25)/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYQLKUTIQGAMG-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CC2=CC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



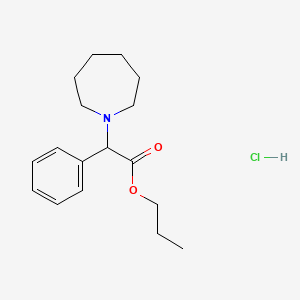
![4-{2-[(benzoylamino)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3855884.png)
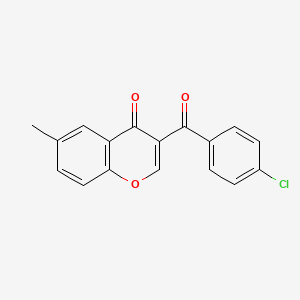

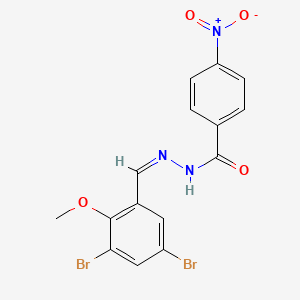
![diethyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B3855916.png)

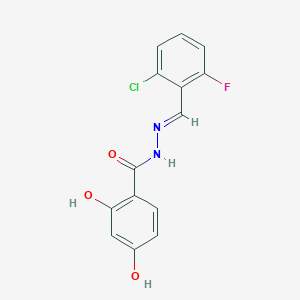
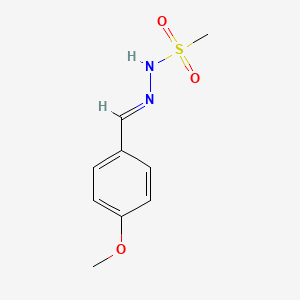
![N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenamide](/img/structure/B3855943.png)
![5-anilino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3855954.png)
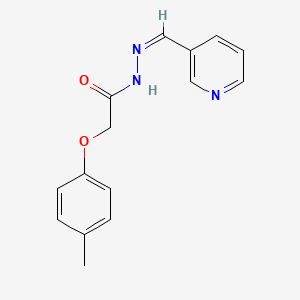
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]methylamine](/img/structure/B3855964.png)
